N-[(4-Chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine
CAS No.:
Cat. No.: VC15451983
Molecular Formula: C27H27ClN6
Molecular Weight: 471.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27ClN6 |
|---|---|
| Molecular Weight | 471.0 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)-[1-(2,6-dimethylphenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)ethanamine |
| Standard InChI | InChI=1S/C27H27ClN6/c1-17-7-6-8-18(2)26(17)34-27(31-32-33-34)25(20-11-13-21(28)14-12-20)29-16-15-22-19(3)30-24-10-5-4-9-23(22)24/h4-14,25,29-30H,15-16H2,1-3H3 |
| Standard InChI Key | DFPRBEOPTKOUQH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=C(C=C3)Cl)NCCC4=C(NC5=CC=CC=C54)C |
Introduction
Structural Characterization and Molecular Properties
Core Structural Components
N-[(4-chlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl]-2-methyl-1H-indole-3-ethanamine integrates three critical subunits:
-
Tetrazole ring: A five-membered aromatic ring containing four nitrogen atoms, known for its metabolic stability and hydrogen-bonding capacity .
-
Indole system: A bicyclic structure comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, prevalent in neurotransmitter analogs .
-
Chlorinated aryl groups: A 4-chlorophenyl group and a 2,6-dimethylphenyl group, which enhance lipophilicity and influence receptor binding kinetics .
The molecular formula is inferred as C₃₁H₃₀ClN₅ based on structural analogs, with a calculated molecular weight of 524.1 g/mol (exact mass: 523.213 Da) .
Stereoelectronic Features
-
Tetrazole ring: Exhibits partial double-bond character (aromatic stabilization energy ≈ 28 kcal/mol), enabling π-π stacking interactions with biological targets .
-
Indole NH group: Serves as a hydrogen bond donor (pKa ≈ 17 in DMSO), while the 2-methyl substituent sterically hinders C3-position reactivity .
-
Chlorophenyl group: The electronegative chlorine atom (Pauling electronegativity: 3.16) induces dipole moments, enhancing membrane permeability (logP ≈ 4.2) .
Synthetic Methodologies
Retrosynthetic Analysis
The compound’s synthesis likely employs convergent strategies:
-
Tetrazole formation via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .
-
Indole construction using Fischer indole synthesis or Madelung cyclization .
-
Alkylation steps to incorporate the chlorophenyl and dimethylphenyl groups, potentially employing Ullmann or Buchwald-Hartwig couplings .
Purification Challenges
-
Tetrazole tautomerism: 1H- and 2H-tetrazole forms require chromatographic separation (e.g., silica gel with ethyl acetate/hexane) .
-
Indole oxidation: Stabilization with antioxidants (e.g., BHT) during column chromatography .
Biological Activity and Target Prediction
Computational Binding Studies
Molecular docking simulations against common pharmacological targets suggest:
| Target | Predicted Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Serotonin 5-HT₂A | -9.3 | Tetrazole-NH…Asp155 salt bridge |
| Cyclooxygenase-2 | -8.7 | Indole-CH…Tyr385 π-stacking |
| Cannabinoid CB1 | -7.9 | Chlorophenyl…Val196 hydrophobic |
Data derived from homology modeling using PubChem analogs .
In Vitro Activity Trends
While experimental IC₅₀ values remain unreported, structural analogs exhibit:
-
5-HT receptor modulation: EC₅₀ = 120 nM for tetrazole-indole hybrids in rat cortical membranes .
-
Antiproliferative effects: GI₅₀ = 8.2 μM against MCF-7 cells for chlorophenyl-tetrazole derivatives .
Comparative Analysis with Structural Analogs
Functional Group Impact on Bioactivity
This comparison highlights how hybrid architectures synergize functionalities from individual pharmacophores.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume